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CAS No.: 1310383-42-6
Cat. No.: B1387065

Get Quote

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of

numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique bicyclic
structure, composed of fused benzene and pyrazole rings, allows it to act as a versatile
bioisostere for indole, engaging in a wide range of biological interactions.[3] Molecules
incorporating this framework have demonstrated significant pharmacological activities,
including anti-tumor, anti-inflammatory, and kinase inhibitory properties.[1][2] Notable examples
include Pazopanib, a multi-kinase inhibitor for renal cell carcinoma, and Niraparib, an anti-
cancer agent.[1]

The functionalization of the indazole ring is therefore a critical endeavor in drug development.
Among the most powerful tools for this purpose is the Suzuki-Miyaura cross-coupling reaction,
which forges carbon-carbon bonds with high efficiency and functional group tolerance.[4][5]
This reaction relies on the use of organoboron reagents, with arylboronic acids and their esters
serving as indispensable building blocks.[6]

This guide focuses on (5-methyl-1H-indazol-6-yl)boronic acid, a key intermediate that
enables the strategic introduction of the 5-methylindazole moiety into complex molecular
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architectures. We will explore its chemical properties, synthesis, inherent reactivity challenges,
and its application in constructing advanced derivatives for therapeutic development.

Section 1: Core Compound Profile &
Physicochemical Properties

(5-methyl-1H-indazol-6-yl)boronic acid is a specialized heterocyclic building block. The
presence of the boronic acid group at the 6-position and the methyl group at the 5-position
provides a specific substitution pattern for targeted synthesis.

Property Value Source
CAS Number 1310383-42-6 [7]
Molecular Formula CsH9oBN20:2 [7]
Molecular Weight 175.98 g/mol [8]
Physical Form Solid [9]
Purity Typically 297% 9]
Storage Room Temperature / 2-8 °C [9][10]

(5-methyl-1H-indazol-6-
Synonyms i ) [7]
yl)boronic acid

Section 2: Synthesis and Chemical Reactivity
General Synthesis Pathway

The synthesis of arylboronic acids, including indazole-based variants, typically involves the
formation of an organometallic intermediate from a corresponding aryl halide, followed by
quenching with a borate ester.
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Synthesis Workflow
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Caption: General workflow for synthesizing the target boronic acid.
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The Challenge of Boronic Acid Stability:
Protodeboronation

A significant challenge in working with arylboronic acids is their susceptibility to decomposition,
primarily through protodeboronation—the cleavage of the C-B bond and its replacement with a
C-H bond.[11][12] This process is highly pH-dependent and is often accelerated in basic
agueous media, the very conditions required for many Suzuki-Miyaura couplings.[11][12]

The stability of a boronic acid is influenced by the electronic properties of the aryl group.[13]
Heteroaromatic boronic acids, like indazole derivatives, are perceived to be particularly
sensitive.[11] The equilibrium between the neutral trigonal planar boronic acid and the more
reactive anionic tetrahedral boronate is governed by the solution's pH.[12] While the tetrahedral
boronate is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle, its
increased formation at higher pH can also accelerate decomposition.[12]

Boronic Esters: Enhancing Stability and Handling

To circumvent the stability issues of free boronic acids, they are often converted into more
robust boronic esters.[14] Pinacol esters are the most common, offering enhanced stability
against protodeboronation, oxidation, and trimerization (dehydrative formation of boroxines).[4]
[14] This makes them easier to handle, purify, and store, providing more consistent results in
cross-coupling reactions.[4] The use of boronic esters can be a critical strategy for improving
yields and reproducibility, especially with sensitive substrates.[13]

Section 3: Application in Suzuki-Miyaura Cross-
Coupling

The primary utility of (5-methyl-1H-indazol-6-yl)boronic acid and its ester derivatives is in
palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the
formation of a C-C bond between the indazole C6-position and an sp?-hybridized carbon of an
aryl, vinyl, or heteroaryl halide or triflate.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active
species.
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Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Steps Explained:

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the
coupling partner (R*-X), forming a Pd(ll) complex.

o Transmetalation: This is the crucial, base-mediated step. The base (e.g., K2COs, K3POa4)
activates the boronic acid, converting it to the more nucleophilic tetrahedral boronate anion.
[12] This species then transfers its organic group (R?) to the palladium center, displacing the
halide.
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e Reductive Elimination: The two organic groups (R* and R?) on the palladium complex couple
and are eliminated, forming the final C-C bond and regenerating the Pd(0) catalyst, which re-
enters the cycle.

The Inhibitory Effect of Unprotected N-H Indazoles

A critical consideration when using N-H indazoles in palladium catalysis is their potential to act
as inhibitory ligands.[15] The nitrogen-rich indazole ring can coordinate to the palladium center,
leading to the formation of inactive or less active catalyst species. This can significantly hinder
the reaction rate and lower the yield.[15] For this reason, protection of the indazole nitrogen
(e.g., with a Boc, SEM, or methyl group) is often a necessary strategy to ensure efficient
coupling. Derivatives like 1-methyl-1H-indazole-6-boronic acid or 5-fluoro-1-methyl-1H-indazol-
6-yl-boronic acid circumvent this issue entirely.[10][16]

Section 4: Derivatives in Drug Discovery

The true value of (5-methyl-1H-indazol-6-yl)boronic acid lies in its role as a precursor to a
vast array of derivatives. By coupling it with various aryl and heteroaryl halides, researchers
can rapidly generate libraries of novel compounds for biological screening.

Derivative Synthesis Logic
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Caption: Relationship between the core boronic acid and its derivatives.
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This modular approach allows for systematic structure-activity relationship (SAR) studies. By
varying the coupling partner, scientists can fine-tune the steric and electronic properties of the
final molecule to optimize its potency, selectivity, and pharmacokinetic profile as a potential
drug candidate.[1]

Section 5: Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on
specific substrates and laboratory conditions. All work should be performed by qualified
personnel in a suitable chemical laboratory with appropriate safety precautions.

Protocol: Synthesis of (5-methyl-1H-indazol-6-yl)boronic
acid pinacol ester

This protocol describes a representative synthesis starting from a protected bromo-indazole.

Step 1: N-Protection of 6-Bromo-5-methyl-1H-indazole

Dissolve 6-bromo-5-methyl-1H-indazole (1.0 eq) in anhydrous THF.
e Cool the solution to 0 °C under a nitrogen atmosphere.

e Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30
minutes.

e Add (2-(chloromethoxy)ethyl)trimethylsilane (SEM-CI, 1.2 eq) dropwise.
» Allow the reaction to warm to room temperature and stir for 12-16 hours.
e Quench the reaction carefully with saturated ag. NH4Cl and extract with ethyl acetate.

o Dry the organic layer over Na2SOa, filter, and concentrate under reduced pressure. Purify by
column chromatography to yield N-SEM-protected 6-bromo-5-methyl-1H-indazole.

Step 2: Borylation

e Dissolve the N-SEM-protected bromo-indazole (1.0 eq) in anhydrous THF.
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e Cool the solution to -78 °C under a nitrogen atmosphere.

e Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise, maintaining the temperature
below -70 °C. Stir for 1 hour.

o Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy-pinacolborane, 1.5
eq) dropwise.

» Allow the mixture to slowly warm to room temperature and stir for 16 hours.
e Quench with saturated aq. NH4Cl and extract with ethyl acetate.

e Dry, concentrate, and purify by column chromatography to yield the N-SEM-protected
boronic acid pinacol ester.

Step 3: Deprotection
o Dissolve the protected boronic ester (1.0 eq) in dichloromethane (DCM).

o Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours, monitoring
by TLC.

o Concentrate the mixture under reduced pressure.

o Redissolve in ethyl acetate and wash with saturated aq. NaHCOs until the aqueous layer is
basic.

o Dry the organic layer, concentrate, and purify by recrystallization or chromatography to afford
the final product.

Protocol: Suzuki-Miyaura Coupling of an Indazole
Boronic Ester

This protocol details a typical coupling reaction with an aryl bromide.
Materials:

¢ (5-methyl-1H-indazol-6-yl)boronic acid pinacol ester (1.0 eq)
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Aryl bromide (e.g., 4-bromopyridine, 1.2 eq)
Pd(dppf)Cl2 (0.03 eq)[3]
Potassium carbonate (K2COs, 2.0-3.0 eq)

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

To an oven-dried reaction flask, add the indazole boronic ester, aryl bromide, Pd(dppf)Clz,
and K2COs.

Evacuate and backfill the flask with nitrogen or argon three times.
Add the degassed dioxane and water solvent mixture via syringe.

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor progress by TLC or
LC-MS.

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the mixture with water and then with brine.

Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

Purify the crude product by silica gel column chromatography to isolate the desired coupled
product.

Characterization:

The structure and purity of the final product should be confirmed using *H NMR, 13C NMR,
and mass spectrometry.[17][18]

Conclusion
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(5-methyl-1H-indazol-6-yl)boronic acid and its more stable ester derivatives are high-value
reagents in modern medicinal chemistry. They provide a reliable and efficient handle for
incorporating the 5-methylindazole scaffold into novel molecular frameworks through the robust
Suzuki-Miyaura cross-coupling reaction. Understanding the nuances of their synthesis, stability,
and reactivity—particularly the challenges of protodeboronation and catalyst inhibition—is
paramount for their successful application. By leveraging these building blocks, researchers in
drug development can accelerate the discovery of new therapeutic agents targeting a wide
spectrum of diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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